molecular formula C13H9ClFNO4S B2460948 4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid CAS No. 721415-29-8

4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid

Cat. No. B2460948
CAS RN: 721415-29-8
M. Wt: 329.73
InChI Key: ZNLCUHPLAHASPH-UHFFFAOYSA-N
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Description

Phenylboronic acids are a class of compounds that contain a phenyl group (C6H5-) and two hydroxyl groups attached to boron . They are commonly used in organic synthesis .


Synthesis Analysis

Phenylboronic acids can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The boron atom in phenylboronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .


Chemical Reactions Analysis

Phenylboronic acids can be used as reactants in various reactions such as Suzuki coupling, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, and Cu-catalyzed Petasis reactions .


Physical And Chemical Properties Analysis

Phenylboronic acids are generally stable and easy to handle . They are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .

Mechanism of Action

The mechanism of action of phenylboronic acids in these reactions often involves the formation of a boronate complex, which can then undergo various transformations .

Safety and Hazards

Phenylboronic acids are generally considered safe to handle, but as with all chemicals, appropriate safety measures should be taken . They are non-combustible solids .

Future Directions

The future directions for research on phenylboronic acids could involve exploring their use in new types of reactions, developing more efficient synthesis methods, or studying their properties in more detail .

properties

IUPAC Name

4-chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO4S/c14-11-6-1-8(13(17)18)7-12(11)21(19,20)16-10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLCUHPLAHASPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid

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